XantPhos Pd G4
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Overview
Description
XantPhos Pd G4: is a fourth-generation Buchwald precatalyst that combines the ligand XantPhos with a palladium center. This compound is known for its high stability and reactivity, making it a powerful ligand for classic cross-coupling reactions. It is bench-stable and soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:
Ligand Preparation: XantPhos is synthesized by reacting 9,9-dimethylxanthene with diphenylphosphine.
Complex Formation: The XantPhos ligand is then combined with a palladium source, such as palladium acetate, in the presence of methanesulfonic acid to form the this compound complex
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .
Chemical Reactions Analysis
Types of Reactions: XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as boronic acids, stannanes, and zinc reagents), and bases (such as potassium carbonate and triethylamine). The reactions are typically carried out in organic solvents like toluene, tetrahydrofuran, or dimethylformamide under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: XantPhos Pd G4 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst for complex molecule synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of complex molecular structures is valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is employed in the large-scale production of fine chemicals, agrochemicals, and materials science applications. Its efficiency and reliability make it a valuable tool for various manufacturing processes .
Mechanism of Action
The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:
- Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
- Transmetalation: The palladium-aryl complex reacts with an organometallic reagent, such as a boronic acid, to form a new palladium complex.
- Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the active palladium species .
Comparison with Similar Compounds
- N-XantPhos Pd G4: Similar to XantPhos Pd G4 but with a methylated amino group on the biphenyl backbone, which prevents limitations found in earlier generations .
- XPhos Pd G4: Another fourth-generation Buchwald precatalyst with similar applications but different ligand structure .
- BrettPhos Pd G4: Known for its high reactivity and stability, used in similar cross-coupling reactions .
Uniqueness: this compound stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to form stable palladium complexes and facilitate efficient catalytic cycles makes it a valuable tool in both academic and industrial research .
Biological Activity
XantPhos Pd G4 is a palladium-based catalyst that has garnered significant attention for its application in various organic transformations, particularly in cross-coupling reactions. This article delves into the biological activity and catalytic efficiency of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C50H42N2O4P2PdS
- Molecular Weight: 935.31 g/mol
- CAS Number: 1878105-23-7
- Purity: ≥95% .
This compound is characterized by its bidentate phosphine ligand, which significantly enhances the stability and reactivity of palladium in catalyzed reactions. Its robust nature allows it to function effectively under mild reaction conditions, making it suitable for various synthetic applications.
The catalytic activity of this compound is primarily attributed to its ability to facilitate oxidative addition and reductive elimination processes during cross-coupling reactions. Studies indicate that the choice of ligand profoundly influences the kinetics and selectivity of these reactions.
- Oxidative Addition: The initial step involves the coordination of the palladium center with the substrate, leading to an oxidative addition that generates a palladium(II) complex.
- Reductive Elimination: Following the formation of intermediates, a reductive elimination step occurs, resulting in the formation of the desired product and regeneration of the palladium catalyst .
Catalytic Applications
This compound has been effectively employed in various catalytic processes:
- Aminocarbonylation Reactions: It has been shown to catalyze aminocarbonylation of (hetero)aryl bromides at low temperatures (45 °C), yielding high conversions (up to 92%) .
- Cross-Coupling Reactions: The catalyst is particularly effective in C-N coupling reactions, facilitating the synthesis of functionalized compounds such as 4-arylaminothiazoles and 2-arylaminooxazoles .
Case Study 1: Aminocarbonylation Efficiency
In a study focusing on aminocarbonylation using this compound, researchers observed that this catalyst enabled full conversion of aryl bromides into amides with minimal side products. The reaction conditions were optimized to achieve high yields while maintaining low temperatures, thus minimizing thermal degradation .
Reaction Conditions | Yield (%) | Temperature (°C) |
---|---|---|
Standard Conditions | 92 | 45 |
Low Temperature | >80 | 25 |
Case Study 2: Kinetic Analysis of Ring Walking
Another significant study investigated the kinetic behavior of this compound in ring walking scenarios during palladium-catalyzed reactions. The results indicated a notable preference for certain intermediates, highlighting how ligand choice affects regioselectivity and overall reaction efficiency .
Catalyst Type | Observed Intermediates | Ring Walking Behavior |
---|---|---|
This compound | Four distinct intermediates | Inhibited |
RuPhos | One predominant intermediate | Operative |
Research Findings
Recent research emphasizes the importance of ligand design in enhancing catalytic performance. The studies show that this compound exhibits superior stability and reactivity compared to other ligands like RuPhos or P(tBu)3. This is attributed to its unique bidentate structure, which provides better electronic and steric properties conducive to catalytic activity .
Properties
Molecular Formula |
C53H48NO4P2PdS+ |
---|---|
Molecular Weight |
963.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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